Flutemazepam
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Overview
Description
Flutemazepam is a benzodiazepine derivative that was first synthesized in 1965 . It is the fluorinated analogue of temazepam and possesses powerful hypnotic, sedative, amnesiac, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties . This compound is highly potent, with 1 mg being equivalent to 10 mg of diazepam . It has been found effective for treating severe anxiety, panic attacks, and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flutemazepam can be synthesized through a series of chemical reactions involving the fluorination of temazepam. The process typically involves the following steps:
Formation of Diazonium Salt: The synthesis begins with the formation of a diazonium salt from o-toluidine using a strong phosphoric acid solution and potassium nitrite.
Cyclization: The fluorine-containing diazonium salt undergoes cyclization to form the benzodiazepine core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Flutemazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include various fluorinated benzodiazepine derivatives, each with unique pharmacological properties .
Scientific Research Applications
Flutemazepam has a wide range of scientific research applications:
Mechanism of Action
Flutemazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain . This binding potentiates the action of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects of this compound .
Comparison with Similar Compounds
Flutemazepam is compared with other benzodiazepines such as temazepam, diazepam, nitrazepam, and lorazepam .
Temazepam: This compound is the fluorinated analogue of temazepam and is 20 times more potent.
Diazepam: This compound is 10 times more potent than diazepam.
Nitrazepam: This compound is also 10 times more potent than nitrazepam.
Lorazepam: This compound is roughly equipotent to lorazepam but acts more rapidly.
This compound’s unique fluorinated structure contributes to its high potency and rapid onset of action, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
52391-89-6 |
---|---|
Molecular Formula |
C16H12ClFN2O2 |
Molecular Weight |
318.73 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI Key |
RMFYWNFETXNTIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |
Key on ui other cas no. |
52391-89-6 |
Synonyms |
7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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